Product packaging for Diethyl 4-bromophenyl phosphate(Cat. No.:CAS No. 16498-01-4)

Diethyl 4-bromophenyl phosphate

Cat. No.: B15332238
CAS No.: 16498-01-4
M. Wt: 309.09 g/mol
InChI Key: VFNLVHJJCJDLRL-UHFFFAOYSA-N
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Description

Diethyl 4-bromophenyl phosphate (CAS 16498-01-4) is an organophosphorus compound with the molecular formula C10H14BrO4P and a molecular weight of 309.09 g/mol . This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both a bromophenyl group and a phosphate ester, makes it a valuable precursor for constructing more complex molecules via cross-coupling reactions and for probing biological mechanisms. The specific research applications for this compound are an area of active investigation. Literature indicates its use as a key reactant in synthetic pathways, with one study reporting its synthesis from a related bromophenyl compound with an approximate yield of 60% . As a phosphate ester analog, compounds of this class are of significant interest in biochemical and biophysical studies, particularly in investigating enzyme activity and substrate interactions, such as with phosphotriesterases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrO4P B15332238 Diethyl 4-bromophenyl phosphate CAS No. 16498-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16498-01-4

Molecular Formula

C10H14BrO4P

Molecular Weight

309.09 g/mol

IUPAC Name

(4-bromophenyl) diethyl phosphate

InChI

InChI=1S/C10H14BrO4P/c1-3-13-16(12,14-4-2)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

VFNLVHJJCJDLRL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Diethyl 4 Bromophenyl Phosphate

Established Synthetic Pathways for Diethyl 4-Bromophenyl Phosphate (B84403)

The conventional synthesis of Diethyl 4-bromophenyl phosphate is primarily achieved through the phosphorylation of 4-bromophenol (B116583), a readily available precursor. This approach leverages classical organophosphorus chemistry to form the crucial phosphate ester bond.

Phosphorylation Routes Involving 4-Bromophenol Precursors

The principal route to this compound involves the direct phosphorylation of 4-bromophenol. In this reaction, the hydroxyl group of the phenol (B47542) acts as a nucleophile, attacking an electrophilic phosphorus center to form the desired aryl phosphate ester. To facilitate this, the phenolic proton must first be removed by a base to generate the more nucleophilic phenoxide anion. This anion then reacts with a suitable phosphorylating agent. researchgate.net The reaction is analogous to the Schotten-Baumann reaction conditions used for the phosphorylation of phenol itself. tandfonline.com

The general scheme for this transformation is the reaction of the 4-bromophenoxide anion with a diethyl phosphoryl moiety. A variety of bases and reaction conditions can be employed to achieve this transformation, with the choice often depending on the specific phosphorylating agent used.

Diethyl Phosphite (B83602) and Diethyl Chlorophosphate as Key Synthetic Reagents

Diethyl chlorophosphate stands out as a highly effective and widely used reagent for the synthesis of this compound. georganics.skwikipedia.org It is a potent electrophile, and the reaction with the 4-bromophenoxide anion proceeds readily to yield the target molecule and a chloride salt as a byproduct. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the phenoxide in situ. tandfonline.comtandfonline.com The general reaction is as follows:

(EtO)₂P(O)Cl + Br-C₆H₄-OH + Base → (EtO)₂P(O)O-C₆H₄-Br + Base·HCl

The progress of such phosphorylation reactions can be monitored in real-time using techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, which tracks the consumption of reactants and the formation of the product. tandfonline.comtandfonline.com

While less direct, diethyl phosphite also plays a role in organophosphate synthesis. Diethyl phosphite can be converted to diethyl chlorophosphate through chlorination, for instance, via the Atherton-Todd reaction using carbon tetrachloride. georganics.skwikipedia.org Therefore, it serves as a common precursor to the key phosphorylating agent.

Advanced and Novel Synthetic Approaches for this compound

Beyond traditional methods, research into more efficient, selective, and environmentally benign synthetic routes is ongoing. These advanced approaches include the use of catalysts and the application of green chemistry principles.

Catalytic Methods in this compound Synthesis

The development of catalytic systems for phosphorylation offers significant advantages in terms of efficiency and selectivity. While direct catalytic synthesis of this compound is not extensively documented, analogous reactions point to feasible catalytic pathways. For instance, anhydrous magnesium chloride has been shown to catalyze the reaction of phenols with dichlorophosphonates to create O-aryl phosphonochloridates, which are related intermediates. researchgate.net

More advanced strategies involve the use of bifunctional catalysts. For example, a bifunctional urea-aminophosphorane catalyst has been developed for the enantioselective nucleophilic substitution of diaryl phosphonate (B1237965) esters with ortho-substituted phenols. youtube.com In such a system, the catalyst activates both the electrophilic phosphorus center and the nucleophilic phenol simultaneously, facilitating the reaction under mild conditions. youtube.com These principles could be adapted for the synthesis of achiral phosphate esters like this compound to improve reaction rates and efficiency.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. Key strategies include the use of safer solvents, solvent-free conditions, and biocatalysis.

One approach is to perform the phosphorylation in aqueous media, replacing volatile organic solvents. The phosphorylation of phenol with diethyl chlorophosphate has been successfully monitored in a heterogeneous aqueous system using sodium hydroxide as the base. tandfonline.com Another significant green methodology is the use of solvent-free, surface-mediated reactions. The phosphorylation of various phenols with diethyl chlorophosphate has been shown to proceed rapidly and in high yields on the surface of magnesia (MgO), eliminating the need for a solvent. researchgate.net The table below summarizes the results for the solvent-free phosphorylation of different substituted phenols on a magnesia surface, illustrating the influence of electronic effects on the reaction.

Entry Phenol Product Yield (%)
1 4-Nitrophenol Diethyl 4-nitrophenyl phosphate 95
2 4-Chlorophenol Diethyl 4-chlorophenyl phosphate 92
3 4-Methylphenol Diethyl 4-methylphenyl phosphate 85
4 Phenol Diethyl phenyl phosphate 88
5 2-Naphthol Diethyl 2-naphthyl phosphate 90

Data adapted from a study on solvent-free phosphorylation on magnesia, demonstrating high efficiency. researchgate.net

Biocatalysis represents a frontier in green synthesis. Enzymes such as kinases can perform highly selective phosphorylations under mild, aqueous conditions using ATP as the phosphate donor. The kinase PsiK, for example, has been shown to phosphorylate a range of substituted phenols. researchgate.netnih.gov Engineering such enzymes could provide a sustainable route to compounds like this compound. researchgate.net

Derivatization and Modification of this compound

The structure of this compound offers a reactive site for further chemical modification: the carbon-bromine bond on the aromatic ring. This allows for the synthesis of a wide array of derivatives through well-established palladium-catalyzed cross-coupling reactions. The phosphate ester group is generally stable under the conditions required for these transformations.

Prominent examples of such modifications include the Suzuki-Miyaura coupling and the Heck reaction .

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. youtube.comnih.govyoutube.comyoutube.com This would result in the formation of a new carbon-carbon bond, replacing the bromine atom and yielding a biaryl diethyl phosphate derivative. The general reaction is a powerful tool for creating complex molecular architectures. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction would couple this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This modification introduces a substituted vinyl group onto the aromatic ring at the position of the bromine atom, providing access to stilbene-like derivatives.

These cross-coupling reactions are highly versatile, tolerating a wide range of functional groups on the coupling partner, thus enabling the synthesis of a diverse library of this compound derivatives for various research applications. researchgate.netresearchgate.net

Strategies for Modifying the Bromophenyl Moiety

The bromophenyl group of this compound is a versatile handle for a variety of chemical transformations, most notably through cross-coupling reactions. The bromine atom can be substituted with a wide range of organic fragments, enabling the synthesis of a library of novel compounds.

One of the most powerful and widely used methods for modifying the bromophenyl moiety is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction pairs the aryl bromide with a boronic acid or ester, facilitating the formation of a new carbon-carbon bond. This strategy has been successfully employed to arylate similar bromophenyl structures, suggesting its applicability to this compound. For instance, the arylation of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been achieved in moderate to good yields (58–72%) using a Pd(PPh₃)₄ catalyst and a K₃PO₄ base in a 1,4-dioxane/water solvent system. researchgate.net A similar approach could be envisioned for this compound, reacting it with different arylboronic acids to generate a series of biaryl or heteroaryl-substituted phenyl phosphates.

The general scheme for such a modification is presented below:

Scheme 1: Suzuki Cross-Coupling of this compound

Generated code

Where R can be a variety of aryl or heteroaryl groups.

Furthermore, post-modification strategies on related phenyl-containing organometallic complexes have been demonstrated. For example, the McMurry reaction has been used for the post-modification of the para-aryl-ring position of NCN-pincer platinum complexes. mdpi.comnih.gov While a different type of reaction, it highlights the potential for functionalizing the phenyl ring at the para position.

The synthesis of more complex derivatives often starts from a modified bromophenyl precursor. For instance, the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) begins with p-bromophenylacetic acid, which undergoes several transformations to build the final heterocyclic structure. google.com This suggests that this compound could be synthesized from a pre-functionalized 4-bromophenol, or the 4-bromophenol moiety could be modified prior to the phosphorylation step.

Table 1: Examples of Suzuki Cross-Coupling Reactions on Bromophenyl Substrates

SubstrateBoronic AcidCatalyst/BaseProductYield (%)Reference
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineArylboronic acidsPd(PPh₃)₄ / K₃PO₄N-([1,1'-biaryl]-4-yl)-1-(thiophen-2-yl)methanimine derivatives58-72 researchgate.net
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamideArylboronic acidsPd(0) / K₃PO₄5-aryl-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide derivatives66-81 researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ / K₃PO₄5-aryl-4,6-dichloropyrimidine derivativesGood researchgate.net

Alkyl Group Variations on the Phosphate Ester

Modification of the diethyl ester groups on the phosphate core offers another route to structural diversity. These alkyl groups can be varied to influence the compound's solubility, steric hindrance, and reactivity. The synthesis of dialkyl phosphates with different chain lengths is a well-established process.

A convenient two-step method for preparing various dialkyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis. organic-chemistry.org This approach allows for the introduction of a wide range of alkyl groups by simply changing the starting alcohol. While this method yields dialkyl phosphates (two alkyl groups), a similar principle can be applied to synthesize trialkyl phosphates like this compound by controlling the stoichiometry of the alcohol and the reaction conditions.

The general reaction is as follows:

Scheme 2: Synthesis of Dialkyl Phosphates

Generated code

For a triester like this compound, the synthesis would involve the sequential or direct reaction with 4-bromophenol and ethanol (B145695).

The choice of alkyl group can have a significant impact on the properties of the resulting phosphate ester. For instance, the use of longer alkyl chains would increase the lipophilicity of the molecule. The synthesis of O,O-dialkyl-alpha-aminophosphonates has been demonstrated using various O,O-dialkylphosphites, highlighting the feasibility of incorporating different alkyl groups. nih.gov

Table 2: Synthesis of Dialkyl Phosphates from Primary Alcohols and POCl₃

Primary AlcoholYield of Dialkyl Phosphate (%)Reference
1-Hexanol93 organic-chemistry.org
1-Octanol91 organic-chemistry.org
1-Decanol88 organic-chemistry.org
1-Dodecanol85 organic-chemistry.org

Formation of Related Organophosphorus Compounds

This compound can serve as a precursor for the synthesis of other classes of organophosphorus compounds, such as phosphonates and phosphoramidates. This is typically achieved by first converting it into a more reactive intermediate.

A key intermediate for such transformations is 4-bromophenyl phosphorodichloridate. This compound can be synthesized by reacting phosphorus oxychloride with p-bromophenol. Once formed, the two chlorine atoms can be readily displaced by a variety of nucleophiles to generate a range of derivatives.

Scheme 3: Synthesis of 4-Bromophenyl Phosphorodichloridate and Subsequent Derivatization

Generated code

For example, reacting 4-bromophenyl phosphorodichloridate with an amino acid ester, such as alanine (B10760859) methyl ester, leads to the formation of a phosphorochloridate, which can be further reacted with other nucleophiles. This demonstrates a pathway to phosphoramidate (B1195095) derivatives.

Furthermore, the synthesis of diethyl (4-bromophenyl)phosphonate has been described, which represents a change in the connectivity of the phosphorus atom to the phenyl ring (P-C bond instead of P-O-C bond). fishersci.ca While the synthesis of diethyl (4-bromophenyl)phosphonate is typically achieved through different routes, the existence of this related compound highlights the diversity of organophosphorus structures that can be derived from a 4-bromophenyl starting material.

The synthesis of N-(4-bromo-2-trifluoromethylphenyl)-1-(2-fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates through a Mannich-type reaction showcases the formation of α-aminophosphonates, another class of organophosphorus compounds, from precursors that could be related to the building blocks of this compound. nih.gov

Table 3: Key Intermediates and Related Organophosphorus Compounds

Compound NameChemical FormulaKey Application/ReactionReference
4-Bromophenyl phosphorodichloridateC₆H₄BrCl₂O₂PPrecursor for phosphoramidates and other phosphate esters alfa-chemistry.com
Diethyl (4-bromophenyl)phosphonateC₁₀H₁₄BrO₃PRelated phosphonate with a direct P-C bond fishersci.ca
N-(4-bromo-2-trifluoromethylphenyl)-1-(2-fluorophenyl)-O,O-dialkyl-alpha-aminophosphonatesVaries with alkyl groupExample of α-aminophosphonate synthesis nih.gov

Chemical Reactivity and Mechanistic Investigations of Diethyl 4 Bromophenyl Phosphate

Hydrolytic Stability and Degradation Mechanisms of Diethyl 4-Bromophenyl Phosphate (B84403)

The stability of Diethyl 4-bromophenyl phosphate in aqueous environments is governed by its rate and mechanism of hydrolysis. This process involves the cleavage of one of its ester bonds, leading to the formation of simpler, more stable molecules.

While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the available literature, the behavior of structurally similar organophosphate esters provides significant insight. The hydrolysis of aryl phosphate esters, such as 4-bromo-2,6-dimethylphenyl phosphate monoester, has been shown to follow pseudo-first-order kinetics. researchgate.netasianpubs.org This implies that under constant pH conditions, the rate of hydrolysis is directly proportional to the concentration of the phosphate ester.

The rate of hydrolysis is influenced by several factors, including temperature, the concentration of the substrate, and the presence of substituents on the phenyl ring. asianpubs.orgnih.gov For instance, electron-withdrawing groups on the aryl moiety can influence the stability of the leaving group and thus affect the reaction rate. The hydrolysis of phosphate esters generally proceeds through a nucleophilic attack on the phosphorus atom. nih.gov

Table 1: Factors Influencing the Rate of Hydrolysis of Aryl Phosphate Esters

FactorEffect on Hydrolysis RateMechanistic Rationale
Temperature IncreasesProvides the necessary activation energy for the reaction.
pH Varies (Rate is pH-dependent)Catalysis by H⁺ (acidic conditions) or OH⁻ (alkaline conditions) alters the reaction pathway.
Leaving Group Ability Increases with better leaving groupsA more stable phenoxide leaving group (lower pKa) accelerates P-OAr bond cleavage. acs.org
Steric Hindrance DecreasesBulky substituents around the phosphorus center can impede the approach of the nucleophile (e.g., water). nih.gov

The pathways of this compound hydrolysis are significantly dependent on the pH of the medium. nih.gov Like other phosphate esters, its degradation can be catalyzed by both acid and alkali.

Acid-Catalyzed Hydrolysis: In acidic solutions, a proton may associate with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by a water molecule. researchgate.netnih.gov

Alkaline Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the phosphorus center, leading to the displacement of a leaving group. nih.gov For organophosphate triesters, the ester bond connected to the group with the lowest pKa (the best leaving group) is preferentially cleaved in base-catalyzed hydrolysis. acs.org

The solvent environment also plays a critical role. The polarity of the solvent can affect the stability of the transition state during hydrolysis. Computational studies on similar phosphate esters indicate that the solvent influences the geometry and energy of the transition state, thereby affecting the reaction mechanism and rate. nih.gov For example, polar solvents can stabilize charged intermediates or transition states, potentially accelerating the hydrolytic process.

The hydrolysis of this compound can proceed via cleavage of either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond.

The most common pathway for aryl phosphate esters is the cleavage of the P-O bond attached to the aromatic ring, as the phenoxide ion is a relatively good leaving group. asianpubs.orgnih.gov This pathway yields Diethyl phosphate and 4-bromophenol (B116583). A secondary pathway involves the cleavage of the P-O bond connected to the ethyl groups, which would produce Ethyl 4-bromophenyl phosphate and ethanol (B145695). Studies on analogous compounds like diethyl 4-nitrophenyl phosphate show that nucleophilic attack can occur at the phosphorus center (P-OAr cleavage) or the aliphatic carbon of the ethyl group (C-O cleavage), with the product distribution depending on reaction conditions. researchgate.net

Table 2: Potential Hydrolytic Products of this compound

Bond CleavedProductsPathway
P-O (Aryl)Diethyl phosphate, 4-bromophenolMajor Hydrolytic Pathway
P-O (Ethyl)Ethyl 4-bromophenyl phosphate, EthanolMinor Hydrolytic Pathway

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is defined by two primary sites: the electrophilic phosphorus atom and the bromophenyl moiety, which can participate in substitution reactions.

The phosphorus atom in this compound is electron-deficient due to the electronegativity of the four attached oxygen atoms, making it a prime target for nucleophiles. sapub.org Nucleophilic substitution at the phosphorus center is a key reaction for this class of compounds. These reactions can proceed through two primary mechanisms:

Concerted Mechanism: This pathway involves a single transition state where the nucleophile forms a bond with the phosphorus atom at the same time as the leaving group departs. This is analogous to an Sₙ2 reaction. researchgate.netsapub.org

Stepwise Mechanism: This mechanism involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. The breakdown of this intermediate to form the final products is often the rate-determining step. sapub.org

The operative mechanism is influenced by several factors, including the strength of the attacking nucleophile, the stability of the leaving group, and the solvent. researchgate.netsapub.org For example, reactions with strongly basic nucleophiles may favor a more concerted process, while better leaving groups can facilitate a stepwise pathway. The nature of the non-leaving "spectator" groups (in this case, the two ethoxy groups) also plays a role in modulating the reactivity of the phosphorus center. researchgate.net

The 4-bromophenyl group of the molecule is not chemically inert. The carbon-bromine (C-Br) bond can participate in various chemical transformations, most notably in metal-catalyzed cross-coupling reactions. This reactivity allows for the modification of the aromatic ring without altering the phosphate ester core.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, where the bromine atom can be substituted with various aryl or vinyl groups using a palladium catalyst and a boronic acid reagent. researchgate.net This type of reaction demonstrates that the bromophenyl moiety can serve as a handle for further synthetic elaboration, enabling the creation of more complex molecules derived from this compound.

Table 3: Example of Reactivity at the Bromophenyl Moiety

Reaction TypeReagentsProduct Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Diethyl (biphenyl-4-yl) phosphate derivatives

Reaction Mechanisms Involving this compound as a Substrate or Reagent

The reactivity of this compound is dictated by the electrophilic nature of the phosphorus atom and the potential for oxidative addition at the carbon-bromine bond. These characteristics enable its participation in a range of reaction mechanisms, which are fundamental to its application in synthetic organic chemistry.

Phosphorylation Mechanisms in Organic Transformations

As a phosphate ester, this compound can act as a phosphorylating agent, transferring the diethyl phosphoryl group to a nucleophile. The mechanism of this phosphoryl transfer reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, these reactions proceed through a nucleophilic attack on the electrophilic phosphorus center.

The transfer of a phosphoryl group is a cornerstone of many biochemical processes. nih.gov In synthetic chemistry, aryl phosphates like this compound can serve as effective phosphorylating agents for various nucleophiles, including alcohols, amines, and other functionalities. The general mechanism involves the attack of the nucleophile on the phosphorus atom, leading to the displacement of the 4-bromophenoxide leaving group.

Mechanistic investigations of phosphoryl transfer reactions have identified several potential pathways, primarily categorized as associative (addition-elimination) or dissociative (elimination-addition) mechanisms. In an associative pathway, the nucleophile first adds to the phosphorus atom, forming a transient pentacoordinate intermediate or transition state. Subsequent elimination of the leaving group yields the phosphorylated product. Conversely, a dissociative mechanism would involve the initial cleavage of the phosphorus-leaving group bond to form a metaphosphate intermediate, which is then rapidly attacked by the nucleophile. For aryl phosphates, the mechanism is often concerted, lying on a spectrum between fully associative and dissociative, with the precise nature of the transition state influenced by factors such as the pKa of the leaving group and the nucleophilicity of the attacking species. acs.org

The presence of the electron-withdrawing bromine atom on the phenoxy leaving group of this compound enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl phosphates. However, the reaction is also influenced by steric factors and the solvent environment.

Palladium-Catalyzed Cross-Coupling Reactions of Bromophenyl Phosphates

The carbon-bromine bond in this compound provides a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Aryl phosphates have emerged as viable alternatives to aryl halides and triflates in these transformations. mdpi.comacs.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of an arylpalladium(II) intermediate. The reactivity in this step is influenced by the electron density of the aryl ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) center, displacing the bromide ion. This forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Several named cross-coupling reactions are applicable to substrates like this compound:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a base. It is one of the most widely used cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of the boron reagents.

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent. Organozinc compounds are highly reactive, which can allow for milder reaction conditions and broader substrate scope. nih.gov

Stille Coupling: This method utilizes organotin reagents. While effective, the toxicity of organotin compounds has led to a decrease in its use in some applications.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity. rsc.org For aryl phosphates, nickel-catalyzed cross-coupling reactions have also been developed as a cost-effective alternative to palladium. acs.org

Coupling ReactionOrganometallic ReagentCatalyst/Ligand (Typical)Base (Typical)Solvent (Typical)Product Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene, DioxaneBiaryl
Negishi Arylzinc halidePd(P(t-Bu)₃)₂-THF, DMFBiaryl
Stille ArylstannanePd(PPh₃)₄-Toluene, THFBiaryl

Other Organometallic Reactions

Beyond palladium-catalyzed cross-coupling, the reactivity of aryl phosphates extends to other organometallic transformations. Nickel complexes, for instance, have been shown to effectively catalyze the cross-coupling of aryl phosphates with various partners. mdpi.comacs.org These reactions often proceed through similar catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. The use of nickel catalysts can offer advantages in terms of cost and, in some cases, unique reactivity compared to palladium.

For example, nickel-catalyzed reactions of aryl diethyl phosphates with Grignard reagents (Kumada coupling) can be used to form carbon-carbon bonds. The proposed mechanism involves the formation of a nickel(0) active species which undergoes oxidative addition to the C-O bond of the phosphate group, followed by transmetalation with the Grignard reagent and reductive elimination.

Furthermore, reactions involving organoaluminum reagents have been reported to proceed with aryl diethyl phosphates in the presence of a nickel catalyst. mdpi.com These reactions highlight the versatility of the phosphate group as a leaving group in transition metal-catalyzed transformations. While specific studies on this compound in these particular reactions are not extensively documented, the established reactivity of analogous aryl phosphates suggests its potential as a substrate in a broader range of organometallic reactions.

Reaction TypeOrganometallic ReagentCatalyst (Typical)Solvent (Typical)Product Type
Kumada Coupling Aryl Grignard Reagent (ArMgBr)Ni(dppe)Cl₂THF, DioxaneBiaryl
Reaction with Organoaluminums Trialkylaluminum (R₃Al)Ni(acac)₂THFAlkylated Arene

Applications of Diethyl 4 Bromophenyl Phosphate in Advanced Organic Synthesis

Diethyl 4-Bromophenyl Phosphate (B84403) as a Phosphorylating Agent

The presence of the diethyl phosphate group in Diethyl 4-bromophenyl phosphate makes it a valuable reagent for introducing a phosphate moiety into organic molecules. This process, known as phosphorylation, is of fundamental importance in biological and medicinal chemistry, as phosphate esters are key components of many biomolecules.

Phosphorylation of Alcohols and Phenols

The phosphorylation of alcohols and phenols is a critical transformation for the synthesis of various biologically active compounds and materials. organic-chemistry.orgrsc.orgnih.govnih.gov While direct studies detailing the use of this compound for this specific purpose are not extensively documented in publicly available literature, the general principles of phosphorylation suggest its potential in this area. The reaction would involve the nucleophilic attack of the hydroxyl group of an alcohol or phenol (B47542) on the phosphorus atom of this compound, leading to the formation of a new phosphate ester. The efficiency of such a reaction would likely be influenced by the reaction conditions, including the choice of base and solvent. rsc.orgnih.gov

General methods for the phosphorylation of alcohols often employ a phosphorylating agent in the presence of a base to activate the hydroxyl group. organic-chemistry.orgrsc.orgnih.govnih.gov The development of mild and chemoselective phosphorylation methods is an active area of research to avoid the use of protecting groups and to achieve high functional group tolerance. organic-chemistry.orgnih.gov

Synthesis of Phosphate Esters and Phosphoramidates

Phosphate esters are a broad class of compounds with diverse applications. google.comresearchgate.netallresearchjournal.comnih.govresearchgate.net The synthesis of these esters can be achieved through various methods, including the reaction of an alcohol with a suitable phosphorylating agent. google.comresearchgate.net

Phosphoramidates, which contain a phosphorus-nitrogen bond, are another important class of organophosphorus compounds, often used as prodrugs for nucleotide-based therapies. wisc.eduresearchgate.netnih.govresearchgate.net Their synthesis typically involves the reaction of a phosphoryl chloride or a related activated phosphate derivative with an amine. wisc.eduresearchgate.netnih.govresearchgate.net While specific examples using this compound for the direct synthesis of a wide range of phosphate esters and phosphoramidates are not readily found in the literature, its structure suggests it could serve as a precursor. For instance, modification of the diethyl phosphate moiety could lead to more reactive phosphorylating agents suitable for these transformations.

This compound as a Precursor in Cross-Coupling Chemistry

The bromo-substituent on the phenyl ring of this compound provides a reactive handle for participating in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Formation of Carbon-Carbon Bonds via Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.orgthieme-connect.deorganic-chemistry.orguwindsor.calibretexts.orgcore.ac.ukyoutube.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. The presence of the bromine atom in this compound makes it a potential substrate for these transformations.

For example, in a Suzuki-Miyaura coupling, this compound could theoretically be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position of the phenyl ring. Similarly, in a Heck reaction, it could be coupled with an alkene. wikipedia.orgthieme-connect.deorganic-chemistry.org The Stille reaction would involve coupling with an organotin reagent, nih.govorganic-chemistry.orguwindsor.cacore.ac.uk while the Sonogashira reaction would enable the formation of a carbon-carbon bond with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov

It is important to note that while the general principles of these reactions are well-established, specific studies demonstrating the successful application of this compound as a substrate in these particular cross-coupling reactions are not widely reported. The reactivity of the C-Br bond could be influenced by the presence of the diethyl phosphate group.

Synthesis of Biaryl and Heteroaryl Compounds

The synthesis of biaryl and heteroaryl scaffolds is of great interest in medicinal chemistry and materials science. Cross-coupling reactions are the premier methods for constructing these motifs. semanticscholar.org By coupling this compound with various aryl or heteroaryl organometallic reagents, it would be theoretically possible to synthesize a range of biaryl and heteroaryl compounds containing a diethyl phosphate group. These products could have interesting biological or material properties.

For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, while coupling with a heteroarylboronic acid would produce a heteroaryl-phenyl compound. The choice of the coupling partner would allow for the introduction of a wide variety of structural diversity.

Utilization of this compound in Complex Molecule Synthesis

The application of a building block in the synthesis of complex molecules, such as natural products or pharmaceuticals, is a testament to its utility and reliability. nih.gov While there is a lack of specific examples in the scientific literature detailing the incorporation of this compound into complex molecular targets, its potential as a bifunctional building block is clear.

The ability to first use the bromo-group in a cross-coupling reaction to build a more complex carbon skeleton and then subsequently utilize the phosphate group for further functionalization or to impart specific properties (e.g., water solubility, biological activity) makes it an attractive, albeit currently underexplored, tool for synthetic chemists.

Role in Multi-Step Synthetic Sequences

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in multi-step syntheses, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the seamless integration of the diethyl phosphonate (B1237965) group into larger, more complex molecular frameworks.

Cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille reactions are powerful tools for forging new bonds. In these transformations, the carbon-bromine bond of this compound undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. Subsequent transmetalation with an organometallic reagent (e.g., an organoboron, -zinc, or -tin compound) and reductive elimination yield the desired cross-coupled product.

A key strategy involves the initial conversion of this compound into a more reactive intermediate, such as a boronate ester. For instance, a closely related compound, diethyl 4-bromobenzylphosphonate, has been successfully converted to diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate. This boronate ester can then participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl halides, demonstrating a pathway that is also applicable to this compound. This two-step sequence allows for the construction of biaryl and heteroaryl phosphonates, which are important scaffolds in medicinal chemistry and materials science.

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving aryl bromides like this compound.

Reaction Type Catalyst Ligand Base Solvent Typical Coupling Partner
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMFArylboronic acids/esters
Negishi Pd(PPh₃)₄, Pd(dba)₂PPh₃, dppe-THF, DMFOrganozinc reagents
Stille Pd(PPh₃)₄PPh₃, AsPh₃-Toluene, DMFOrganostannanes

This table presents generalized conditions. Specific optimizations are often required for individual substrates.

Construction of Organophosphorus-Containing Analogs

Beyond its role as a handle for cross-coupling, the diethyl phosphonate group of this compound is often the key functional moiety desired in the final product. This makes the parent compound a crucial precursor for the synthesis of a diverse range of organophosphorus-containing analogs with potential applications in medicinal chemistry, materials science, and as ligands for catalysis.

The synthesis of phosphonate-based ligands is an area of significant interest. The phosphorus center and the surrounding organic framework can be tailored to create ligands with specific steric and electronic properties for transition metal catalysts. By utilizing the reactivity of the bromo-substituent, this compound can be incorporated into larger structures to generate novel phosphonate-based ligands. These ligands can find use in various catalytic transformations, including other cross-coupling reactions.

Furthermore, the diethyl phosphonate moiety can be a key pharmacophore in bioactive molecules. Phosphonates are known to act as stable mimics of phosphate esters, which are ubiquitous in biological systems. This makes them valuable for the design of enzyme inhibitors and other therapeutic agents. This compound can serve as a starting point for the synthesis of more complex, biologically active organophosphorus compounds. The bromo-group can be transformed into a variety of other functional groups or used as a point of attachment for other molecular fragments, leading to a library of novel phosphonate derivatives for biological screening.

The following table showcases representative organophosphorus analogs that could potentially be synthesized from this compound, highlighting the versatility of this building block.

Analog Class Synthetic Strategy Potential Application
Biaryl Phosphonates Suzuki-Miyaura coupling of the corresponding boronate ester with aryl halides.Liquid crystals, organic light-emitting diodes (OLEDs), bioactive compounds.
Alkynyl Phosphonates Sonogashira coupling with terminal alkynes.Precursors to functionalized polymers and materials.
Amino-Functionalized Phosphonates Buchwald-Hartwig amination.Ligands for catalysis, intermediates for pharmaceuticals.
Phosphonate-Containing Dendrimers Iterative coupling and functionalization steps starting from the bromo-group.Drug delivery, catalysis, materials science.

This table illustrates potential synthetic pathways and applications based on established organophosphorus chemistry.

Biochemical and Enzymatic Interaction Studies of Diethyl 4 Bromophenyl Phosphate Non Clinical Focus

Interaction with Enzymes in Model Biological Systems

Organophosphorus compounds are well-known for their ability to interact with a variety of enzymes, most notably esterases and phosphatases. This interaction is primarily characterized by the phosphorylation of a serine residue within the enzyme's active site, leading to the formation of a stable covalent adduct and subsequent inhibition of the enzyme's normal function.

Inhibition Kinetics of Specific Esterases and Phosphatases in In Vitro Studies

The rate of inhibition is influenced by the electrophilicity of the phosphorus atom and the nature of the leaving group (in this case, the 4-bromophenoxy group). The electron-withdrawing nature of the bromine atom at the para position of the phenyl ring is expected to increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the enzyme's active site.

Table 1: Comparative Inhibition Data for Diethyl Aryl Phosphates against Acetylcholinesterase (AChE)

This table presents data from analogous compounds to infer the potential activity of Diethyl 4-bromophenyl phosphate (B84403).

CompoundEnzyme SourceIC₅₀ (µM)Inhibition TypeReference
Diethyl p-nitrophenyl phosphate (Paraoxon)Human Erythrocyte AChE~0.1Irreversible nih.gov
Diethyl p-chlorophenyl phosphatePseudomonas diminuta PhosphotriesteraseNot specified as inhibitorSubstrate nih.govcapes.gov.br

It is important to note that phosphotriesterases can hydrolyze these compounds, and therefore, the interaction is not always inhibitory but can be catalytic. nih.govcapes.gov.br

Molecular Mechanisms of Enzyme-Organophosphate Adduct Formation

The formation of an enzyme-organophosphate adduct is a multi-step process. Initially, the organophosphate binds to the active site of the enzyme. This is followed by a nucleophilic attack from the active site serine on the phosphorus atom of the organophosphate. This attack results in the formation of a pentavalent transition state. Subsequently, the leaving group (4-bromophenoxide) is expelled, and a stable, covalently bonded phosphoserine derivative is formed. nih.gov

This process, known as phosphorylation, renders the enzyme inactive. The stability of this adduct can vary depending on the chemical nature of the organophosphate. In some cases, the adducted enzyme can undergo a process called "aging," which involves the cleavage of one of the ethyl groups from the phosphate, resulting in a more stable, negatively charged adduct that is highly resistant to reactivation.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

The biological activity of organophosphates is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how variations in the molecular structure affect the compound's interaction with its target enzyme.

Influence of Phosphate Ester Structure on Enzyme Binding

The nature of the alkyl groups on the phosphate ester significantly influences the binding affinity and inhibitory potency. For diethyl aryl phosphates, the two ethyl groups contribute to the steric and hydrophobic interactions within the enzyme's active site. The length and branching of these alkyl chains can affect how the inhibitor fits into the active site gorge.

Studies on a series of dialkyl phenyl phosphates have shown that the inhibitory activity against butyrylcholinesterase generally increases with the length of the alkyl chain, suggesting that hydrophobic interactions play a crucial role in binding. capes.gov.br

Role of the Bromophenyl Group in Enzymatic Recognition

The substituted phenyl ring, in this case, the 4-bromophenyl group, is a critical determinant of enzymatic recognition and reactivity. The nature and position of the substituent on the phenyl ring influence the electronic properties of the entire molecule and its interaction with the enzyme's active site.

The bromine atom at the para-position has two main effects:

Inductive Effect: As a halogen, bromine is an electron-withdrawing group. This inductive effect increases the partial positive charge on the phosphorus atom, making it a better target for nucleophilic attack by the active site serine.

Quantitative structure-activity relationship (QSAR) studies on diethyl aryl phosphate insecticides have demonstrated a correlation between the biological activity and the Hammett substitution constant (σ) of the substituent on the aryl ring. A more positive σ value, indicative of a more electron-withdrawing substituent, generally leads to greater biological activity.

Biodegradation by Microbial Enzymes

The environmental fate of organophosphorus compounds is largely determined by their susceptibility to biodegradation by microbial enzymes. Various microorganisms have evolved enzymatic pathways to degrade these xenobiotic compounds, often utilizing them as a source of phosphorus or carbon.

The initial and key step in the biodegradation of Diethyl 4-bromophenyl phosphate is expected to be the hydrolysis of the phosphate ester bond, catalyzed by microbial phosphotriesterases (PTEs). This enzymatic hydrolysis would cleave the molecule into diethyl phosphate and 4-bromophenol (B116583).

Following the initial hydrolysis, the resulting 4-bromophenol can be further degraded by various microbial pathways. The degradation of brominated aromatic compounds often involves an initial dehalogenation step, which can occur either aerobically or anaerobically. frontiersin.orgnih.govnih.gov Aerobic degradation pathways often involve dioxygenases that hydroxylate the aromatic ring, leading to the formation of brominated catechols. frontiersin.orgnih.gov These intermediates are then subject to ring cleavage and further metabolism. frontiersin.orgnih.gov

Anaerobic degradation, on the other hand, typically proceeds via reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. nih.gov

Table 2: Key Enzymes in the Potential Biodegradation of this compound

EnzymeFunctionPotential Substrate/ProductMicrobial Source Example
Phosphotriesterase (PTE)Hydrolysis of phosphate ester bondThis compound → Diethyl phosphate + 4-BromophenolBrevundimonas diminuta, Sphingobium sp.
Monooxygenases/DioxygenasesHydroxylation of aromatic ring4-Bromophenol → BromocatecholPseudomonas sp., Sphingomonas sp.
DehalogenasesRemoval of bromine atom4-Bromophenol → Phenol (B47542)Dehalococcoides sp.

The efficiency of these enzymatic degradation processes is dependent on various factors, including the specific microbial strains present, environmental conditions (pH, temperature, oxygen availability), and the concentration of the compound.

Enzymatic Hydrolysis by Bacterial or Fungal Strains

The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the phosphate ester bond. This reaction is primarily catalyzed by a class of enzymes known as phosphotriesterases (PTEs), or organophosphate hydrolases (OPH). nih.govproteopedia.org These enzymes have been identified in a variety of bacterial species and are highly efficient in detoxifying a wide range of organophosphorus compounds. nih.govmdpi.com

The phosphotriesterase originally isolated from Pseudomonas diminuta is one of the most extensively studied and is capable of hydrolyzing numerous organophosphate substrates. mmsl.cztamu.edu The catalytic mechanism of PTE involves a nucleophilic attack by a water molecule on the phosphorus center of the organophosphate substrate. proteopedia.org This action cleaves the phosphorus-oxygen bond, resulting in the formation of less toxic products. proteopedia.org The enzyme's active site typically contains binuclear metal centers, often zinc, which play a crucial role in activating the water molecule for the attack. proteopedia.org

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the degradation of structurally similar brominated organophosphates has been investigated. For instance, a consortium of bacteria including Oceanobacillus iheyenis and Exiquobacterium profundum has been shown to degrade profenofos, an organophosphate containing a 4-bromo-2-chlorophenyl group. semanticscholar.orgresearchgate.net This suggests that similar bacterial strains, particularly those from genera known for pesticide degradation like Pseudomonas, Flavobacterium, and Rhodococcus, would likely be capable of hydrolyzing this compound. nih.govnih.gov The hydrolysis of organophosphates is a widespread capability among soil and water microorganisms, which have adapted to utilize these xenobiotics. nih.gov

Table 1: Examples of Bacterial Strains with Demonstrated Capability to Degrade Organophosphate Pesticides

Bacterial StrainDegraded Organophosphate(s)Reference
Pseudomonas diminutaParaoxon (B1678428), Parathion, various nerve agents mmsl.cztamu.edu
Flavobacterium sp.Diazinon, Parathion nih.gov
Oceanobacillus iheyenisProfenofos, Malathion semanticscholar.orgresearchgate.net
Exiquobacterium profundumProfenofos, Malathion semanticscholar.orgresearchgate.net
Rhodococcus ruberDimethyl phthalate, Diethyl phthalate, Di-n-butyl phthalate nih.gov

Identification of Microbial Degradation Products

The microbial degradation of this compound, mediated by phosphotriesterases, is expected to yield specific breakdown products through hydrolysis. The enzymatic cleavage of the P-O-aryl bond would result in the formation of two primary metabolites: diethyl phosphate and 4-bromophenol. proteopedia.org This hydrolytic pathway is a common detoxification strategy employed by microorganisms for organophosphate pesticides. nih.gov

The general reaction can be summarized as: this compound + H₂O → Diethyl phosphate + 4-bromophenol

The resulting diethyl phosphate can be further metabolized by some microorganisms, serving as a source of phosphorus for growth. nih.gov The other product, 4-bromophenol, is an aromatic compound that can also be further degraded by various microbial metabolic pathways, eventually leading to mineralization into carbon dioxide and water under aerobic conditions. nih.govresearchgate.net Studies on the degradation of other organophosphates confirm the production of the corresponding dialkyl phosphate and phenolic leaving group as the initial step. tamu.edu For example, the hydrolysis of the insecticide paraoxon (diethyl p-nitrophenyl phosphate) by phosphotriesterase yields diethyl phosphate and p-nitrophenol. tamu.edu

Table 2: Predicted Microbial Degradation Products of this compound

CompoundChemical StructureRole in Degradation Pathway
This compoundC₁₀H₁₄BrO₄PParent Compound
Diethyl phosphate(C₂H₅)₂PO₄HPrimary Hydrolysis Product
4-bromophenolC₆H₅BrOPrimary Hydrolysis Product (Leaving Group)

The complete mineralization of this compound by microbial consortia would involve the initial hydrolysis followed by the subsequent degradation of the primary products, ensuring the removal of the compound and its potentially toxic metabolites from the environment. nih.gov

Environmental Fate and Degradation Pathways of Diethyl 4 Bromophenyl Phosphate

Hydrolysis in Aqueous Environmental Systems

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aquatic environments. The reaction involves the cleavage of the ester bond, typically at the phosphorus-oxygen bond, leading to the formation of diethyl phosphate (B84403) and 4-bromophenol (B116583). The rate of this process is significantly influenced by the chemical structure of the compound and various environmental parameters.

The abiotic degradation of diethyl 4-bromophenyl phosphate in water primarily occurs through hydrolysis. The presence of the bromine atom on the phenyl group, an electron-withdrawing substituent, can increase the susceptibility of the phosphate ester to nucleophilic attack by water, thus influencing the hydrolysis rate. researchgate.net

The hydrolysis of organophosphate esters generally follows pseudo-first-order kinetics. The rate of hydrolysis is dependent on the pH of the aqueous environment, with different rates observed under acidic, neutral, and alkaline conditions. While specific kinetic data for this compound is limited, studies on structurally similar aromatic phosphate esters provide insight into its likely behavior. For instance, the hydrolysis of other bis(dicyanophenoxy)phenyl phosphate and phosphonate (B1237965) compounds demonstrates that the process occurs over a range of environmental pH values, with half-lives varying from hours to years depending on the specific conditions. nih.govnih.gov

Table 1: Representative Pseudo-First-Order Hydrolysis Rate Constants (k) and Half-lives (t½) for a Structurally Similar Phosphate Ester (Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate) at Various Temperatures and pH

Temperature (°C)pHRate Constant (k) (s⁻¹)Half-life (t½) (days)
2541.1 x 10⁻⁸730
2571.5 x 10⁻⁹5360
25102.1 x 10⁻⁷38
5042.0 x 10⁻⁷40
5072.5 x 10⁻⁸320
50102.8 x 10⁻⁶2.9
8042.5 x 10⁻⁶3.2
8073.1 x 10⁻⁷26
80102.9 x 10⁻⁵0.28

Data adapted from a study on a similar phosphate ester and is intended to be representative. nih.gov

Several environmental factors significantly modulate the rate of hydrolysis of this compound.

pH: The pH of the water is a critical factor. The hydrolysis of organophosphate esters is subject to catalysis under both acidic and basic conditions, with the lowest rate often observed near neutral pH. nih.gov Alkaline hydrolysis is typically faster than neutral or acid-catalyzed hydrolysis due to the increased concentration of the hydroxide (B78521) ion (OH⁻), a strong nucleophile. nih.gov For some organophosphate esters, half-lives can decrease dramatically from years at pH 7 to days or hours at pH 9 or higher. nih.govnih.gov

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Higher temperatures provide the necessary activation energy for the cleavage of the ester bond. Studies on similar compounds have shown a significant decrease in half-life with increasing temperature across acidic, neutral, and alkaline pH conditions. nih.gov

Light: While hydrolysis is a chemical process that can occur in the absence of light, light can indirectly influence degradation. For instance, sunlight can lead to the formation of reactive species in water, such as hydroxyl radicals, which can then participate in the degradation of the compound. Furthermore, photolysis, a direct degradation process by light, can occur concurrently with hydrolysis in the photic zone of water bodies. acs.org

Photolytic Degradation of this compound

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, primarily from sunlight, which can lead to the breakdown of the chemical structure.

The photolytic degradation of this compound can proceed through two main mechanisms:

Direct Photolysis: This occurs when the molecule itself absorbs light at a specific wavelength, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. The carbon-bromine bond and the phosphate ester bonds are potential sites for direct photolytic cleavage.

Indirect Photolysis: This process is mediated by other substances present in the water, known as photosensitizers. In natural waters, dissolved organic matter, such as humic and fulvic acids, can absorb sunlight and transfer the energy to the phosphate ester or generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen). These reactive species can then attack and degrade the this compound molecule. acs.org The rate of indirect photolysis is dependent on the concentration and type of photosensitizers in the water body.

The degradation of brominated flame retardants through photolysis often involves the cleavage of the carbon-bromine bond (debromination) and hydroxylation of the aromatic ring. acs.org While specific studies on the photodegradation products of this compound are scarce, research on other brominated flame retardants suggests likely transformation products. acs.org

Upon exposure to UV radiation, it is anticipated that this compound could undergo debromination to form diethyl phenyl phosphate. Another likely pathway is the hydroxylation of the phenyl ring, which could lead to the formation of brominated hydroquinone (B1673460) or other hydroxylated aromatic species. Further degradation could result in the cleavage of the phosphate ester bond, yielding 4-bromophenol and its subsequent degradation products, such as brominated salicylic (B10762653) acid and tribromophenol, which have been identified as degradation products of other brominated flame retardants. acs.org

Table 2: Potential Photodegradation Products of this compound

Potential ProductFormation Pathway
Diethyl phenyl phosphateDebromination
Diethyl (bromohydroxyphenyl) phosphateHydroxylation
4-BromophenolCleavage of P-O-Aryl bond
Brominated Salicylic AcidFurther degradation/oxidation
TribromophenolFurther degradation/bromination

This table is based on known degradation pathways of similar brominated compounds. acs.org

Biotic Degradation in Environmental Compartments

Biotic degradation, mediated by microorganisms, is a crucial process for the complete mineralization of many organic pollutants, including organophosphate esters. Several bacterial and fungal species have been shown to degrade organophosphorus compounds, often utilizing them as a source of phosphorus or carbon. nih.govnih.gov

The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the phosphate ester bond. mdpi.comresearchgate.net This reaction is catalyzed by enzymes such as phosphotriesterases, which are found in a variety of microorganisms, including species of Arthrobacter, Pseudomonas, and Priestia. nih.govfao.org This enzymatic hydrolysis would cleave the molecule into diethyl phosphate and 4-bromophenol.

Following the initial hydrolysis, the resulting intermediates can be further metabolized by the microbial community. Diethyl phosphate can be broken down to release inorganic phosphate, which can be used as a nutrient by the microorganisms. The 4-bromophenol intermediate can undergo further degradation, which may involve hydroxylation and ring cleavage, eventually leading to mineralization to carbon dioxide and bromide ions. The ability of microbial consortia to completely degrade such compounds is often more effective than that of single strains. nih.gov However, the persistence of some organophosphate flame retardants in the environment suggests that biotic degradation can be a slow process under certain conditions. nih.gov

Microbial Degradation in Soil and Water Sediments

The primary mechanism for the breakdown of this compound in the environment is microbial degradation. While specific studies on this exact compound are limited, the degradation of structurally similar organophosphorus pesticides and brominated compounds provides significant insights into its likely fate. The half-life of organophosphate pesticides in soil can vary widely, from a few days to several months, influenced by factors such as soil type, pH, temperature, moisture content, and the composition of the microbial community. nih.govgeoscienceworld.org

Microbial degradation typically proceeds through the enzymatic hydrolysis of the phosphate ester bonds. oup.com The cleavage of the P-O-aryl bond is a critical detoxification step, often catalyzed by phosphotriesterase enzymes found in a variety of soil bacteria. oup.com This initial hydrolysis would likely yield diethyl phosphate and 4-bromophenol. Subsequently, these intermediate products can be further metabolized by microorganisms. Diethyl phosphate can serve as a source of phosphorus for microbial growth, while 4-bromophenol can be subjected to further degradation, potentially involving hydroxylation and ring cleavage.

Under anaerobic conditions, which can be found in water-logged soils and deep sediments, reductive debromination may occur, where the bromine atom is removed from the aromatic ring. This process can significantly alter the toxicity and persistence of the compound.

Table 1: Postulated Microbial Degradation Products of this compound

Parent CompoundInitial Hydrolysis ProductsPotential Further Degradation Products
This compoundDiethyl phosphate, 4-BromophenolEthanol (B145695), Phosphate, Bromocatechol, Ring cleavage products

This table is illustrative and based on the degradation pathways of analogous organophosphorus and brominated compounds.

Role of Specific Microbial Consortia in Biotransformation

Specific microbial consortia, often containing a diverse range of bacteria and fungi, play a crucial role in the complete biotransformation of complex organic pollutants like this compound. While a single microbial species might carry out the initial hydrolysis, a consortium is often required for the complete mineralization of the compound to carbon dioxide, water, and inorganic phosphate.

Several genera of bacteria are well-known for their ability to degrade organophosphorus compounds, including Pseudomonas, Sphingomonas, Rhodococcus, and Flavobacterium. oup.com For instance, some Sphingomonas species are known to transform dihalodiphenyl ethers, producing halogenated phenols and catechols. Similarly, consortia of Rhodococcus and Sphingomonas have demonstrated the ability to degrade various aryl organophosphate flame retardants. Pseudomonas species have been shown to degrade chlorinated aromatic compounds, which share structural similarities with the brominated aromatic moiety of this compound.

The efficiency of these microbial consortia is dependent on environmental conditions. Factors such as pH, nutrient availability, and the presence of other organic compounds can influence the metabolic activity and the composition of the microbial community, thereby affecting the rate and extent of degradation.

Table 2: Microbial Genera with Potential for this compound Biotransformation

Microbial GenusKnown Degradation Capabilities of Related Compounds
PseudomonasDegradation of chlorinated aromatic compounds and phosphotriesters. nih.govmmsl.cz
SphingomonasTransformation of dihalodiphenyl ethers and other aromatic compounds.
RhodococcusDegradation of aryl organophosphate flame retardants in consortia.
FlavobacteriumInitial isolates capable of degrading organophosphorus compounds. oup.com
AspergillusFungal species capable of utilizing organophosphates as a phosphorus source. nih.gov
TrichodermaFungal species with the ability to degrade organochlorine pesticides. nih.gov

This table is based on documented capabilities for degrading structurally similar compounds and suggests potential for the biotransformation of this compound.

Sorption and Mobility in Environmental Matrices

The movement of this compound through soil and its potential to reach aquatic systems is largely controlled by its sorption behavior. Sorption to soil and sediment particles can retard its movement, while compounds that are weakly sorbed are more prone to leaching.

Adsorption to Soil and Sediment Particles

The adsorption of organic compounds in soil is primarily influenced by the soil's organic carbon content and clay mineralogy. For non-ionic organic compounds like this compound, partitioning into soil organic matter is a key mechanism of sorption. The octanol-water partition coefficient (Kow) is a useful indicator of a compound's tendency to sorb to organic matter; a higher Kow value generally corresponds to stronger sorption.

The sorption process is often described by isotherms, such as the Freundlich or Langmuir models, which relate the concentration of the chemical in the soil to its concentration in the soil solution at equilibrium. researchgate.netmdpi.comnih.gov

Table 3: Estimated Sorption Parameters for this compound based on Analogous Compounds

ParameterEstimated Value RangeInfluencing Factors
Log Kow3.0 - 4.5Molecular structure, hydrophobicity
Koc (L/kg)500 - 5000Soil organic carbon content, clay content
Sorption IsothermLikely follows Freundlich modelConcentration of the compound, soil properties

These values are estimations based on data for other organophosphate esters and brominated flame retardants and are intended for illustrative purposes.

Leaching Potential in Aquatic Systems

The potential for this compound to leach from the soil surface into groundwater or to be transported via runoff into surface water bodies is inversely related to its sorption affinity. Compounds that are strongly adsorbed to soil particles are less mobile and therefore have a lower leaching potential. researchgate.net

Given the expected moderate to strong sorption of this compound, its mobility in most soil types is likely to be limited. However, in soils with very low organic matter and clay content, such as sandy soils, the potential for leaching would be higher. researchgate.net Furthermore, factors that can increase the solubility of the compound or compete for sorption sites, such as the presence of dissolved organic matter, could enhance its mobility. nih.gov

Table 4: Factors Influencing the Leaching Potential of this compound

FactorInfluence on Leaching Potential
High Soil Organic Carbon Decreases leaching
High Clay Content Decreases leaching
High Sand Content Increases leaching
High Water Solubility Increases leaching
Strong Sorption (High Koc) Decreases leaching
Rapid Degradation Decreases leaching
High Rainfall/Irrigation Increases leaching
Presence of Dissolved Organic Matter May increase leaching

Advanced Spectroscopic and Analytical Research Methodologies Applied to Diethyl 4 Bromophenyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of diethyl 4-bromophenyl phosphate (B84403). By providing information on the chemical environment, connectivity, and purity of the compound, NMR is indispensable in both confirming its structure and understanding its behavior in chemical reactions.

Application of 1H, 13C, and 31P NMR for Reaction Monitoring

The progress of chemical reactions involving organophosphorus compounds can be effectively monitored using a combination of 1H, 13C, and particularly 31P NMR spectroscopy. consensus.appyoutube.com 31P NMR is highly selective and offers a wide chemical shift range, which allows for the clear distinction between the starting materials, intermediates, and final products containing phosphorus. numberanalytics.comresearchgate.net The disappearance of reactant signals and the concurrent appearance of product signals can be quantified over time to determine reaction kinetics. magritek.com

For instance, in the synthesis of diethyl 4-bromophenyl phosphate, 1H NMR would track changes in the aromatic and ethyl protons, while 13C NMR would monitor the carbon skeleton. However, 31P NMR provides the most direct insight into the transformation at the phosphorus center. numberanalytics.com A clean 31P NMR spectrum can also serve as an indicator of the purity of the final product with respect to other phosphorus-containing impurities. youtube.com

Below is a representative table of expected NMR chemical shifts for this compound.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
1H~7.5 (d)Doublet
~7.1 (d)Doublet
~4.2 (quint)Quintet
~1.3 (t)Triplet
13C~150 (d)Doublet
~132 (s)Singlet
~122 (d)Doublet
~64 (d)Doublet
~16 (d)Doublet
31PNegative valueSinglet
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Elucidation of Intermediates and Products

NMR spectroscopy is a powerful tool for identifying transient intermediates and final products in a reaction mixture without the need for isolation. researchgate.net In the synthesis or degradation of this compound, various phosphorylated intermediates may form. 31P NMR, in conjunction with 1H and 13C NMR, can provide detailed structural information about these species. consensus.apprsc.org The chemical shift in 31P NMR is particularly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various phosphate esters and their hydrolysis products. numberanalytics.comnih.gov For example, the formation of any corresponding phosphoric acid or other phosphate byproducts would be readily observable as distinct signals in the 31P NMR spectrum. rsc.org

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Detection

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound, and offers deep insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion of this compound. This high precision allows for the unambiguous confirmation of its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for analysis. nih.gov The accurate mass measurement provided by HRMS helps to distinguish the target compound from other molecules with the same nominal mass, ensuring a high degree of confidence in its identification. nih.gov

Property Value
Molecular Formula C10H14BrO4P
Monoisotopic Mass 307.9816 Da
Nominal Mass 308 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound. acs.orgnih.gov In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.govacs.org The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. nih.gov

The fragmentation of organophosphate esters often involves the cleavage of the P-O and C-O bonds. mdpi.com For this compound, characteristic losses would include the ethyl groups and potentially the bromophenyl group. The study of these fragmentation patterns is crucial for the structural confirmation of the compound and for developing sensitive and specific detection methods in complex matrices. nih.gov The fragmentation of aromatic organophosphates can involve cleavage of both the C-O and P-O bonds to form stable fragment ions. mdpi.com

A plausible fragmentation pathway for this compound could involve the following steps:

Loss of an ethylene (B1197577) molecule (C2H4) from an ethoxy group.

Subsequent loss of a second ethylene molecule.

Cleavage of the P-O bond to the bromophenyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are characterized by absorption bands (IR) or scattered light peaks (Raman) at specific frequencies corresponding to the vibrations of different chemical bonds.

For this compound, key vibrational bands would include:

P=O stretching: A strong absorption in the IR spectrum, typically around 1250-1300 cm-1.

P-O-C stretching: Found in the fingerprint region of the IR spectrum.

C-H stretching: From the ethyl and phenyl groups, typically in the 2800-3100 cm-1 region.

Aromatic C=C stretching: Bands in the 1400-1600 cm-1 region.

C-Br stretching: A band at lower frequencies.

The analysis of these vibrational modes confirms the presence of the key functional groups within the molecule. Furthermore, subtle shifts in these bands can provide insights into the conformational isomers of the compound. Surface-enhanced Raman scattering (SERS) can be a particularly useful technique for detecting low concentrations of organophosphorus compounds. acs.orgnih.govnih.gov

Functional Group Expected Vibrational Frequency (cm-1) Spectroscopy Technique
P=O Stretch1250-1300IR (strong), Raman (weak)
P-O-C Stretch950-1100IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
C-H (aliphatic) Stretch2850-3000IR, Raman
C-H (aromatic) Stretch3000-3100IR, Raman
C-Br Stretch500-650IR, Raman

Chromatographic Techniques for Separation and Quantification in Research Samples

The separation and quantification of this compound in various research samples are predominantly achieved through chromatographic techniques. The choice between gas chromatography (GC) and liquid chromatography (LC) is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

The development of robust and reliable chromatographic methods is fundamental for the accurate analysis of this compound. This process involves the systematic optimization of several key parameters to achieve the desired separation and detection.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The development of a GC method typically involves the careful selection of a capillary column, optimization of the oven temperature program, and selection of an appropriate detector.

A common choice for the stationary phase is a 5% phenyl-methyl siloxane column, which offers good selectivity for a wide range of organic compounds. nih.gov The temperature program is critical for achieving good resolution between the analyte and other components in the sample. A typical program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual ramp to a higher temperature to elute the less volatile components, including this compound. nih.gov The injector temperature is also a key parameter and is generally set high enough to ensure rapid volatilization of the sample without causing thermal degradation. nih.gov

For detection, a mass spectrometer (MS) is often preferred due to its high selectivity and sensitivity. However, other detectors like the flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can also be employed, particularly when analyzing for phosphorus-containing compounds.

Liquid Chromatography (LC):

For samples where the analyte is not suitable for GC analysis due to low volatility, thermal instability, or a complex matrix, liquid chromatography (LC) is the preferred method. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common LC techniques used.

Method development in LC centers around the choice of the stationary phase (column), the mobile phase composition, and the detector. amazonaws.com Reversed-phase chromatography is a widely used mode for the separation of moderately polar compounds like this compound. In this mode, a nonpolar stationary phase, such as C18 or a phenyl-hexyl bonded phase, is used in conjunction with a polar mobile phase. lcms.czjocpr.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. lcms.czchemrxiv.org The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. chemrxiv.org The pH of the mobile phase can also be adjusted to control the retention of ionizable compounds, although this is less critical for non-ionizable compounds like this compound. jocpr.com

The selection of the detector in LC depends on the properties of the analyte. A UV detector can be used if the analyte possesses a chromophore that absorbs UV light. However, for enhanced sensitivity and selectivity, a mass spectrometer is often coupled with the LC system.

A summary of typical parameters for GC and LC method development for organophosphorus compounds is presented below:

Table 1: Typical Parameters for GC and LC Method Development

Parameter Gas Chromatography (GC) Liquid Chromatography (LC)
Column 5% Phenyl-methyl siloxane (e.g., DB-5MS) nih.govnih.gov C18 or Phenyl-Hexyl lcms.czjocpr.com
Mobile Phase - Acetonitrile/Water or Methanol/Water mixtures lcms.czchemrxiv.org
Temperature Program Initial hold, ramp to final temperature nih.gov Isothermal or gradient temperature control nih.gov
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) Mass Spectrometry (MS), UV Detector

| Injection Mode | Split or Splitless nih.gov | - |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices such as environmental or biological samples, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. nih.govresearchgate.net In GC-MS, the gas chromatograph separates the components of the mixture, and the eluting compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for compound identification.

The use of GC-MS provides high confidence in the identification of this compound, even in the presence of co-eluting interfering compounds. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to achieve very low detection limits and high selectivity for the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. chemrxiv.orgnih.gov In LC-MS, the liquid chromatograph separates the components of a mixture, and the eluting compounds are introduced into the mass spectrometer through an interface that removes the mobile phase solvent.

LC-MS offers several advantages for the analysis of this compound in complex samples. It can handle a wider range of sample matrices and is particularly well-suited for the analysis of polar and thermally labile compounds. nih.gov The use of tandem mass spectrometry (MS/MS) in conjunction with LC can further enhance selectivity and sensitivity, allowing for the detection of trace levels of the analyte in highly complex mixtures. chim.it In an MS/MS experiment, a specific precursor ion corresponding to the analyte of interest is selected and then fragmented to produce characteristic product ions, which are then detected. This technique, known as multiple reaction monitoring (MRM), is highly specific and provides excellent quantitative results. chim.it

The choice between GC-MS and LC-MS for the analysis of this compound will depend on the specific research question, the nature of the sample, and the available instrumentation. Both techniques offer the high degree of selectivity and sensitivity required for the analysis of this compound in complex research samples.

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds Wide range of compounds, including non-volatile and thermally labile
Sample Matrix Cleaner samples generally preferred Can handle more complex matrices
Selectivity High, especially with SIM mode Very high, especially with MS/MS (MRM) chim.it
Sensitivity Good to excellent Excellent, often superior to GC-MS for certain compounds

| Derivatization | May be required for polar compounds d-nb.info | Generally not required |

Theoretical and Computational Chemistry Investigations of Diethyl 4 Bromophenyl Phosphate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable structure and the distribution of its electrons. nih.gov Methods like Density Functional Theory (DFT) are frequently used to achieve a balance between computational cost and accuracy, providing detailed information about the geometric and electronic nature of the molecule. bhu.ac.inmdpi.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like Diethyl 4-bromophenyl phosphate (B84403), this process also involves conformational analysis to identify different spatial arrangements (conformers) and their relative energies.

The structure of Diethyl 4-bromophenyl phosphate features a central phosphate group bonded to a 4-bromophenyl ring and two ethyl groups. The rotational freedom around the P-O and C-O single bonds allows for multiple conformers. Computational studies on similar phosphate diesters have shown that geometry optimization, particularly of the RO-P-OR bond angle, is critical for accurately determining the relative energies of different conformations (e.g., gauche-gauche, gauche-trans). nih.gov Without such optimization, energy differences between conformers can be significantly overestimated. nih.gov

A full geometry optimization of this compound would be performed using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to locate the lowest energy conformer. nih.gov The resulting optimized structure provides key geometric parameters. While specific experimental data for the title compound is not available, Table 1 presents illustrative bond lengths and angles one might expect, based on general principles and data for related structures.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table is for illustrative purposes, showing typical values expected from a DFT calculation.

ParameterBond/AngleExpected Value
Bond Lengths (Å) P=O~1.45 - 1.48
P-O (Ester)~1.58 - 1.62
P-O (Aryl)~1.60 - 1.64
C-Br~1.89 - 1.91
C-O (Ethyl)~1.44 - 1.46
C-O (Aryl)~1.38 - 1.41
**Bond Angles (°) **O=P-O~115 - 119
O-P-O~100 - 105
P-O-C (Ethyl)~118 - 122
P-O-C (Aryl)~120 - 125

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. acs.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, which can act as an electron donor. Conversely, the LUMO is likely centered around the phosphate group, particularly the P=O bond, and the antibonding orbitals of the phenyl ring, which can act as electron acceptors.

Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. researchgate.net This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes, showing typical values expected from a DFT calculation.

ParameterDescriptionExpected Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO5.5 to 6.5

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate areas that are relatively neutral. researchgate.net

For this compound, the MEP surface would reveal key features of its reactivity:

Negative Potential: The most negative region (red) would be concentrated around the phosphoryl oxygen (P=O). This highly electronegative atom is a primary site for interaction with electrophiles and for hydrogen bonding.

Positive Potential: Positive potential (blue) would likely be found near the phosphorus atom, which is bonded to four electronegative oxygen atoms, making it a key site for nucleophilic attack. The hydrogen atoms of the ethyl groups would also exhibit positive potential.

Aromatic Ring: The 4-bromophenyl ring would display a complex potential distribution, with negative potential above and below the plane of the ring (the π-system) and around the bromine atom, while the ring carbons and hydrogens would show more neutral or slightly positive potential.

MEP maps are invaluable for predicting how the molecule will orient itself when approaching other molecules and for identifying its reactive sites for various chemical transformations. bhu.ac.in

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for investigating the detailed pathways of chemical reactions, including those involving complex organophosphates. nih.govpitt.edu By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, providing a step-by-step understanding of the transformation. nih.gov

The hydrolysis of organophosphate esters is a reaction of significant environmental and biological importance. usu.edu Computational chemistry allows for the detailed characterization of the transition states involved in this process. For this compound, hydrolysis can proceed via nucleophilic attack on the central phosphorus atom.

The transition state for this reaction would typically involve a pentacoordinate phosphorus center. The attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) forms a new bond with the phosphorus atom, while one of the ester bonds (to an ethoxy or the 4-bromophenoxy group) begins to break. Computational analysis of similar phosphotriester hydrolysis reactions suggests an early associative transition state. usu.eduresearchgate.net

Similarly, phosphorylation reactions, where the phosphate group is transferred to another molecule (a nucleophile), would proceed through a similar pentacoordinate transition state. Characterizing these transition states involves locating the first-order saddle point on the potential energy surface that connects the reactants and products. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state has been successfully characterized, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy or energy barrier (ΔG‡ or ΔE‡). The height of this barrier determines the rate of the reaction; a lower energy barrier corresponds to a faster reaction.

For the hydrolysis of this compound, there are two primary competing pathways: cleavage of the P-O(ethyl) bond or cleavage of the P-O(aryl) bond. Computational modeling can calculate the energy barriers for both pathways. In related compounds like diethyl phenyl phosphate, hydrolysis of the ethyl substituent can occur at a comparable or even faster rate than cleavage of the phenyl group, depending on the reaction conditions. nih.gov The pKa of the leaving group is a critical factor; typically, the group with the lower pKa (the better leaving group) is cleaved preferentially in base-catalyzed hydrolysis. acs.org

Computational methods can provide quantitative predictions of these energy barriers, helping to rationalize and predict the product distribution of a reaction. comporgchem.com

Table 3: Illustrative Calculated Energy Barriers for Competing Hydrolysis Pathways This table is for illustrative purposes, showing a hypothetical comparison of activation energies.

Reaction PathwayLeaving GroupExpected Activation Energy (kcal/mol)
Path A Ethoxide20 - 25
Path B 4-Bromophenoxide18 - 23

Note: The lower pKa of 4-bromophenol (B116583) compared to ethanol (B145695) would suggest Path B is generally favored.

Molecular Docking and Dynamics Simulations for Enzyme Interaction Studies (Non-Clinical)

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are powerful tools to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule like an enzyme. nih.govrsc.orgresearchgate.net These non-clinical, in silico methods provide a detailed view of the binding process at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, this compound within the active site of an esterase. nih.gov The primary target for organophosphorus compounds is acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com

While specific docking studies on this compound are not extensively documented in publicly available literature, predictions can be inferred from studies on structurally similar organophosphates, such as paraoxon (B1678428) (diethyl p-nitrophenyl phosphate) and fenamiphos. nih.govnih.gov These studies reveal that the binding of organophosphates to the AChE active site is a highly specific interaction.

The predicted binding mode for an organophosphate like this compound would involve its entry into the deep and narrow active site gorge of AChE. Key interactions that stabilize the initial enzyme-inhibitor complex (Michaelis-Menten complex) are expected to include:

Hydrophobic Interactions: The diethyl groups and the 4-bromophenyl ring of the inhibitor are likely to form hydrophobic interactions with aromatic residues lining the active site gorge. In human AChE, these residues typically include Trp86, Tyr133, Trp286, Phe295, Phe297, Tyr337, and Tyr341. nih.govplos.org

Pi-Pi Stacking: The bromophenyl ring can engage in pi-pi stacking interactions with the indole (B1671886) ring of Trp86 in the peripheral anionic site (PAS) and with Tyr337 in the catalytic anionic site (CAS).

Hydrogen Bonding: The phosphoryl oxygen is expected to form a hydrogen bond with a proton-donating residue in the oxyanion hole, which helps to polarize the P=O bond and facilitate nucleophilic attack. mdpi.com

The outcome of the docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). For a potent inhibitor, a low binding energy, indicating a high affinity, is anticipated.

Table 1: Predicted Key Interacting Residues in Esterase Active Sites for Diethyl Phenyl Phosphate Analogs

Interaction Type Potential Interacting Residues in AChE
Hydrophobic Interactions Trp86, Tyr133, Trp286, Phe295, Phe297, Tyr337, Tyr341
Pi-Pi Stacking Trp86, Tyr337
Hydrogen Bonding (Oxyanion Hole) Gly121, Gly122, Ala204 (backbone NH groups)

Note: This table is based on interactions reported for analogous organophosphates and represents a predictive model for this compound.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.net An MD simulation provides a more realistic representation of the physiological environment by considering the flexibility of both the enzyme and the ligand.

For the this compound-esterase complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of all atoms in the system, allowing for the analysis of:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period.

Conformational Changes: MD simulations can reveal conformational changes in the enzyme upon ligand binding. For instance, a flexible loop near the active site might close over the ligand, shielding it from the solvent. nih.gov

Interaction Dynamics: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This provides a measure of the strength and importance of these interactions for binding.

Phosphorylation Dynamics: The simulation can model the crucial step of covalent bond formation between the phosphorus atom of the inhibitor and the hydroxyl group of the active site serine (Ser203 in human AChE). This process, known as phosphorylation, leads to the irreversible inhibition of the enzyme. The distance between the serine oxygen and the phosphorus atom is a key parameter to monitor.

Table 2: Typical Parameters Analyzed in MD Simulations of Enzyme-Inhibitor Complexes

Parameter Description Significance
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure. Indicates the stability of the protein-ligand complex over time.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual residues around their average position. Identifies flexible regions of the protein.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein. Quantifies the contribution of hydrogen bonding to binding stability.

By combining molecular docking and MD simulations, a comprehensive, albeit theoretical, understanding of the interaction between this compound and esterase active sites can be achieved, providing a foundation for further experimental studies.

Emerging Research Frontiers and Future Directions for Diethyl 4 Bromophenyl Phosphate

Development of Novel Catalytic Systems for Diethyl 4-Bromophenyl Phosphate (B84403) Transformations

The transformation of organophosphorus compounds, including halogenated derivatives like Diethyl 4-bromophenyl phosphate, is a key area of research for creating new molecules with valuable properties. The development of novel catalytic systems is central to this effort, offering pathways to more efficient, selective, and sustainable chemical synthesis. Research in this area promises to unlock new applications for this compound by enabling its conversion into complex, high-value chemical structures.

Recent advancements in catalysis for organophosphorus compounds provide a roadmap for potential transformations of this compound. Methodologies such as palladium-catalyzed cross-coupling reactions, which have been successfully used for synthesizing biaryl monophosphonates, could be adapted to use the bromo-substituent on the phenyl ring as a reactive handle for building more complex molecules. ncl.ac.uk Similarly, iridium-catalyzed C-H borylation and photoredox catalysis represent cutting-edge techniques for creating new carbon-phosphorus or carbon-carbon bonds directly from the existing structure, bypassing traditionally lengthy and wasteful synthetic routes. ncl.ac.uknih.gov

Nucleophilic phosphine (B1218219) catalysis is another powerful tool, capable of activating various molecules to participate in cycloaddition reactions for forming five- and six-membered rings. nih.gov The application of such catalytic cycles could transform this compound from a simple building block into a key component of sophisticated molecular architectures for materials science or pharmaceutical intermediates. These emerging catalytic strategies are pivotal for redefining the synthetic utility of this organophosphate compound.

Interactive Table 1: Novel Catalytic Systems for Organophosphate Transformations

Catalytic SystemDescriptionPotential Transformation for this compoundResearch Focus
Palladium-Catalyzed Cross-Coupling Utilizes a palladium catalyst and specialized ligands (e.g., KITPHOS) to form new C-C bonds. The Suzuki-Miyaura reaction is a prime example. ncl.ac.ukCoupling at the 4-bromo position with various boronic acids or esters to create novel biaryl phosphonates.Synthesis of precursors for advanced ligands, fine chemicals, and pharmaceuticals. ncl.ac.uk
Iridium-Based Photocatalysis Employs an iridium photocatalyst and light (e.g., blue LEDs) to directly convert white phosphorus (P4) into triarylphosphines and other P1 compounds. nih.govWhile focused on P4, the principles could inspire methods for functionalizing the P-O bonds or the aromatic ring under mild conditions.Development of direct, atom-economical methods for synthesizing organophosphorus compounds. nih.gov
Nucleophilic Phosphine Catalysis Uses tertiary phosphines to initiate reactions by adding to electron-deficient molecules, creating zwitterionic intermediates for cycloadditions. nih.govPotential use in reactions where the phosphate group could be modified or where the entire molecule acts as a substrate in annulation reactions.Creation of complex carbo- and heterocyclic structures from simple precursors. nih.gov
Iridium-Catalyzed C-H Borylation A method for converting a C-H bond on an aromatic ring directly into a C-B bond, creating a boronate ester for further reactions. ncl.ac.ukFunctionalization of the phenyl ring at positions other than the bromine, enabling the synthesis of multi-substituted aryl phosphonates.Increasing the efficiency of synthesizing phosphonate-substituted aryl boronates as versatile chemical intermediates. ncl.ac.uk

Advanced Biotechnological Applications of this compound Modifiers

The intersection of biotechnology and materials science has opened new avenues for the application of organophosphorus compounds. While the toxicity of many organophosphates is a concern, specific enzymes have evolved to recognize and break down these molecules. nih.gov This enzymatic machinery can be harnessed for a variety of advanced biotechnological purposes, including the development of sensitive biosensors and the immobilization of enzymes for industrial processes. Research into modifying this compound or its derivatives could lead to its use as a molecular tool in these innovative fields.

Organophosphate hydrolases (OPH) are a class of enzymes capable of detoxifying organophosphorus pesticides and nerve agents by cleaving their phosphate ester bonds. nih.govmdpi.com These enzymes, or engineered variants, could be integrated into biosensor platforms designed to detect contaminants in the environment. This compound could serve as a specific substrate or a modifier in such a system, where its hydrolysis by an immobilized OPH would generate a detectable signal (e.g., electrochemical or fluorescent). researchgate.net

Furthermore, the principles of enzyme immobilization are critical for creating robust and reusable biocatalysts. Researchers have developed methods to encapsulate enzymes within metal-organic frameworks (MOFs) or display them on nanoparticles to enhance their stability and activity. nih.govbohrium.com The unique chemical structure of this compound could potentially be used to design linkers or modifiers that anchor enzymes to these supports, facilitating their use in applications ranging from environmental remediation to industrial synthesis. The development of catalytic antibodies, or "abzymes," that are specifically designed to bind and metabolize organophosphates also represents a promising frontier. msu.runih.gov

Interactive Table 2: Potential Biotechnological Applications

Application AreaTechnologyRole of Organophosphate ModifierPotential Research Direction
Environmental Biosensors Immobilized Organophosphate Hydrolase (OPH)The target analyte or a component of the signaling mechanism. Hydrolysis of the compound would trigger a response. researchgate.netDesigning sensors for the rapid and specific detection of brominated organophosphate pollutants in water or soil.
Enzyme Immobilization Encapsulation in Metal-Organic Frameworks (MOFs) or NanoparticlesThe compound or its derivatives could act as a linker to attach enzymes to a solid support, improving stability and reusability. nih.govbohrium.comCreating robust, reusable biocatalytic systems for industrial processes or environmental decontamination.
Bioremediation Cell-Free Enzyme SystemsAs a substrate for degradation by highly active, purified enzymes like OPH or phosphotriesterase. nih.govDeveloping enzymatic cocktails for the targeted breakdown of this compound and related pollutants.
Catalytic Antibodies (Abzymes) Antibodies engineered for catalytic activityThe target molecule for which a specific catalytic antibody is developed, enabling highly selective binding and transformation. msu.runih.govCreating abzymes for therapeutic use or as highly specific catalysts for chemical synthesis.

Sustainable and Circular Chemistry Approaches for this compound Lifecycle

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, prompting a shift away from the traditional "take-make-dispose" model. For a compound like this compound, this means rethinking its entire lifecycle, from synthesis to end-of-life. The goal is to design processes that are less hazardous, use renewable resources, and allow for the recovery and recycling of valuable elements like phosphorus. brbs.nlsciencedaily.com

A key aspect of sustainable chemistry is "design for degradation," where molecules are created to break down into harmless substances after their intended use. For organophosphate flame retardants, this involves computational modeling to predict and optimize environmental properties, such as biodegradability and reduced persistence. brbs.nl This approach could be used to redesign this compound or develop safer, more sustainable alternatives that retain its desired functions.

The concept of a circular economy for phosphorus is also gaining traction. brbs.nl Phosphorus is a critical and finite resource, and its current linear use pattern is unsustainable. brbs.nlsciencedaily.com Future research will likely focus on developing methods to synthesize organophosphates from renewable phosphorus sources, such as struvite recovered from wastewater, rather than mined phosphate rock. brbs.nl Furthermore, creating pathways to recover and recycle the phosphorus from end-of-life products containing this compound is a critical challenge for achieving a truly circular lifecycle.

Interactive Table 3: Sustainable and Circular Chemistry Approaches

ApproachDescriptionApplication to this compoundKey Research Goals
Design for Degradability Using computational tools (QSAR models) to design molecules with improved environmental profiles, such as higher biodegradability and lower persistence. brbs.nlRedesigning the molecule to be more easily broken down by environmental microbes, reducing its long-term impact.Create effective flame retardants or plasticizers that do not persist in the environment. brbs.nl
Renewable Feedstocks Synthesizing organophosphates from recovered phosphorus sources like struvite, avoiding the energy-intensive and wasteful process starting from mined phosphate rock. brbs.nlDeveloping new synthetic routes to produce this compound or its alternatives from bio-based or recycled phosphorus.Reduce reliance on fossil resources and close the phosphorus loop. brbs.nlsciencedaily.com
Lifecycle Assessment & Recycling Evaluating the environmental impact of a chemical throughout its entire lifecycle and developing methods for its recovery and reuse from waste streams. brbs.nlacs.orgEstablishing processes to extract and recycle the phosphorus content from plastics or other materials containing the compound at the end of their life.Minimize chemical pollution and conserve critical raw materials. brbs.nlsciencedaily.com
Green Synthetic Methods Employing processes that minimize waste and the use of hazardous substances, guided by metrics like Atom Economy and Process Mass Intensity. whiterose.ac.ukmdpi.comOptimizing the synthesis of this compound to use greener solvents, reduce reaction steps, and improve overall efficiency.Make the production process more environmentally and economically sustainable. whiterose.ac.uk

Interdisciplinary Research Integrating this compound Studies with Environmental Science or Green Chemistry

The future of chemical research lies in its integration with other scientific disciplines. For this compound, this means combining the precision of synthetic chemistry with the broad perspective of environmental science. Understanding the environmental fate, transport, and impact of brominated organophosphates is essential for guiding the development of safer alternatives and effective remediation strategies. bham.ac.uknih.gov This interdisciplinary approach ensures that chemical innovation proceeds in harmony with environmental stewardship.

Studies have increasingly detected organophosphate esters (OPEs), including brominated forms, in various environmental compartments across the globe, from indoor dust to remote Antarctic air. nih.govacs.orggreensciencepolicy.org These findings highlight the persistence and long-range transport potential of these compounds. Environmental science provides the critical data on the occurrence and concentration of these pollutants, which in turn motivates and informs the work of green chemists to design less harmful substances. bham.ac.ukresearchgate.netacs.org

The collaboration between environmental monitoring and green chemistry creates a feedback loop for sustainable chemical design. For example, when environmental studies reveal the widespread presence and potential for bioaccumulation of a compound like this compound, it provides a clear impetus for research into the catalytic and biotechnological solutions discussed in previous sections. researchgate.net This synergy drives the development of not only greener synthetic processes but also novel materials for remediation and advanced analytical methods for detection, forming a holistic approach to managing the chemical's impact. sciencedaily.comwhiterose.ac.uk

Interactive Table 4: Interdisciplinary Research Findings on Related Compounds

Study AreaCompound ClassKey FindingsImplication for this compound
Atmospheric Monitoring Organophosphate Esters (OPEs) & Novel Brominated Flame Retardants (NBFRs)OPEs are detected globally, often at concentrations an order of magnitude higher than older, regulated flame retardants like PBDEs. acs.orgacs.orgSuggests that this compound, as an OPE, is likely present in the atmosphere and can undergo long-range transport.
Remote Environments OPEs & NBFRsThese compounds have been found in the air of remote regions like the Antarctic, indicating their persistence and global distribution. nih.govReinforces the need for understanding its environmental fate and designing versions with lower persistence.
Waste & Leachates Brominated Flame Retardants (BFRs)BFRs can leach from waste materials in landfills at considerable concentrations, posing a risk to surrounding soil and water. bham.ac.ukHighlights the importance of end-of-life management and designing products for a circular economy to prevent environmental release.
Biomonitoring OPEs & Emerging BFRsCompounds like tris(2-ethylhexyl) phosphate (TEHP) and tris(2-chloroisopropyl) phosphate (TCIPP) have been detected in marine wildlife in the Arctic. researchgate.netIndicates a potential for bioaccumulation in food webs, necessitating further study on the ecotoxicology of brominated OPEs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethyl 4-bromophenyl phosphate in a laboratory setting?

  • Methodology : Synthesis typically involves reacting phosphorus oxychloride with 4-bromophenol in the presence of a base (e.g., triethylamine) to form the intermediate chlorophosphate, followed by esterification with ethanol. Alternative routes may use diethyl chlorophosphate and 4-bromophenol under controlled anhydrous conditions. Purification via column chromatography or recrystallization ensures high purity. For analogous compounds (e.g., diethyl (4-butylphenyl)phosphonate), methods involve alcohol/aryl substitution on phosphorus-containing precursors .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product integrity via 31^{31}P NMR and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Spectroscopy : Use 1^{1}H and 13^{13}C NMR to confirm substituent positions on the phenyl ring and ethyl groups. 31^{31}P NMR is critical for verifying the phosphate ester structure (typical δ range: -1 to +5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight and detects impurities.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction (e.g., using WinGX software ) resolves bond angles and stereoelectronic effects.
    • Validation : Compare spectral data with PubChem entries for structurally related organophosphates (e.g., diethyl 4-nitrophenyl phosphate) .

Advanced Research Questions

Q. What experimental approaches are employed to investigate the reaction kinetics and mechanisms of this compound with nucleophiles?

  • Methodology :

  • Kinetic Studies : Conduct pseudo-first-order experiments under excess nucleophile conditions. Monitor reaction progress via UV-Vis spectroscopy (for chromophoric products) or 31^{31}P NMR.
  • Mechanistic Probes : Construct Bronsted plots (log kNk_N vs. nucleophile pKaK_a) to distinguish concerted vs. stepwise pathways. For example, linear Bronsted plots with slopes β ≈ 0.2–0.4 (as seen in diethyl 4-nitrophenyl phosphate reactions ) suggest concerted mechanisms.
  • pH Dependence : Test pH-independent kNk_N values to rule out acid/base catalysis.

Q. How do structural modifications, such as bromine substitution on the phenyl ring, influence the reactivity and toxicity profile of diethyl aryl phosphate derivatives?

  • Methodology :

  • Comparative Reactivity : Compare hydrolysis rates and nucleophilic substitution kinetics with derivatives bearing electron-withdrawing (e.g., nitro) or electron-donating (e.g., methylthio) groups. Bromine’s inductive effect may stabilize transition states in SN2-like mechanisms .
  • Toxicity Profiling : Use in vitro assays (e.g., acetylcholinesterase inhibition) and computational models (QSAR) to correlate substituents with biological activity. Evidence from related compounds (e.g., diethyl 4-methylthiophenyl phosphate) shows enhanced toxicity with electron-withdrawing groups .

Q. What methodologies are used to assess the environmental persistence and metabolic pathways of this compound in ecological systems?

  • Methodology :

  • Environmental Degradation : Perform hydrolysis studies under varying pH and temperature conditions. Analyze degradation products (e.g., diethyl phosphate) via LC-MS/MS .
  • Biomonitoring : Quantify urinary metabolites (e.g., diethyl phosphate) using validated protocols involving solid-phase extraction and isotope dilution mass spectrometry. For example, methods developed for organophosphate flame retardants can be adapted.
  • Microbial Metabolism : Conduct soil/water microcosm experiments with 14^{14}C-labeled compound to track mineralization and metabolite formation .

Q. How can researchers resolve contradictions in reported toxicity data for this compound and its analogs?

  • Methodology :

  • Data Reconciliation : Compare experimental conditions (e.g., exposure routes, model organisms) across studies. For instance, acute toxicity (LD50_{50}) discrepancies may arise from differences in solvent carriers or animal strains.
  • Structural Context : Evaluate substituent effects. Bromine’s higher electronegativity vs. methylthio or nitro groups may alter metabolic activation pathways .
  • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., impurities in commercial samples) .

Safety and Handling

Q. What protocols are recommended for safe handling and disposal of this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate.
  • Waste Disposal : Follow EPA guidelines for organophosphates. Hydrolyze waste under basic conditions (pH > 12) to degrade the compound into less toxic metabolites .

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